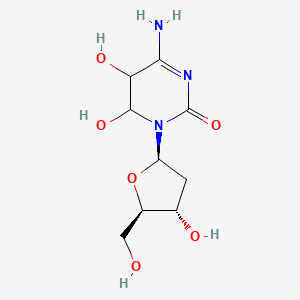

2'-Deoxycytidine glycol

Description

Properties

Molecular Formula |

C9H15N3O6 |

|---|---|

Molecular Weight |

261.23 g/mol |

IUPAC Name |

6-amino-4,5-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropyrimidin-2-one |

InChI |

InChI=1S/C9H15N3O6/c10-7-6(15)8(16)12(9(17)11-7)5-1-3(14)4(2-13)18-5/h3-6,8,13-16H,1-2H2,(H2,10,11,17)/t3-,4+,5+,6?,8?/m0/s1 |

InChI Key |

CBYMMQQFLSFSMF-QUOQFLJZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C(C(C(=NC2=O)N)O)O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C(C(C(=NC2=O)N)O)O)CO)O |

Synonyms |

2'-deoxycytidine glycol 5,6-dihydroxy-5,6-dihydro-2'-deoxycytidine dCyd glycol |

Origin of Product |

United States |

Stereochemical Aspects and Isomeric Forms of 2 Deoxycytidine Glycol

Diastereomeric Forms: cis and trans Isomers

The saturation of the C5-C6 double bond in the cytosine base and the addition of hydroxyl groups create two chiral centers, giving rise to four possible stereoisomers of 2'-deoxycytidine (B1670253) glycol. nih.gov These isomers exist as two diastereomeric pairs. nih.gov Diastereomers are stereoisomers that are not mirror images of each other.

The spatial arrangement of the hydroxyl groups at the C5 and C6 positions relative to the plane of the pyrimidine (B1678525) ring determines whether the isomer is cis or trans.

Cis isomers : In the cis configuration, the hydroxyl groups are on the same side of the ring. libretexts.orglibretexts.orgsavemyexams.com

Trans isomers : In the trans configuration, the hydroxyl groups are on opposite sides of the ring. libretexts.orglibretexts.orgsavemyexams.com

The two primary cis stereoisomers are designated (5R,6S) and (5S,6R). nih.gov While both cis and trans forms can exist, the cis isomers are generally predominant. nih.gov Studies on the related thymidine (B127349) glycol have shown that an equilibrium exists between the cis and trans forms, with the cis form being more favored. nih.gov It has also been noted that trans isomers of related pyrimidine glycols can convert to the cis form following hydrolysis from the DNA backbone. pnas.org

Stereoselective Formation and Isomer Ratios

The formation of 2'-deoxycytidine glycol diastereomers is not always a random process; it can be stereoselective, with the ratio of isomers depending on the specific oxidizing agent and the molecular environment.

When DNA is damaged by γ-irradiation, the resulting (5R,6S) and (5S,6R) stereoisomers of the analogous thymine (B56734) glycol are found in approximately equal amounts. nih.gov However, chemical oxidation can lead to different ratios. For instance, oxidation of thymidine with osmium tetroxide (OsO₄) results in a 6:1 ratio of the (5R,6S) to (5S,6R) isomers. oup.com This preference can be influenced by the structure of the nucleoside itself. When a fluorine atom is introduced at the 2' position of the sugar (2'-fluorothymidine), the ratio of these isomers shifts to 3:1 upon oxidation under the same conditions. oup.com

This stereoselectivity is significant because DNA repair enzymes can exhibit a preference for excising one stereoisomer over another. nih.gov

Differentiation of Diastereomeric Pyrimidine Glycols

Distinguishing between the different diastereomers of pyrimidine glycols is essential for studying their biological consequences. Various analytical techniques are employed for their separation and characterization.

High-performance liquid chromatography (HPLC) is a key method used to separate the different isomers. nih.gov However, due to their structural similarity, more advanced techniques are often required for definitive identification.

Tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), has proven effective for differentiating between cis diastereomers of pyrimidine glycols, including those of 2'-deoxyuridine (B118206) and 5-methyl-2'-deoxycytidine. nih.gov A key finding is that the diastereomers exhibit different fragmentation patterns. Upon collisional activation, the protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions of the glycols readily lose a water molecule. nih.gov This water loss occurs more easily for the (6S) isomer than for the (6R) isomer. nih.gov This differential behavior allows for the unambiguous identification of each diastereomer in a mixture. nih.gov

The following table summarizes the differential fragmentation observed in ESI-MS/MS analysis of related pyrimidine glycol diastereomers.

| Isomer Type | Ion Type | Fragmentation Behavior | Reference |

|---|---|---|---|

| (6S)-isomer | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | More facile loss of a water molecule | nih.gov |

| (6R)-isomer | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Less facile loss of a water molecule | nih.gov |

Conformational Dynamics of this compound Diastereomers

The three-dimensional structure of this compound is not static. Like other nucleosides, it exhibits conformational flexibility, which is crucial for its interaction with other molecules, particularly DNA repair enzymes. The main conformational features include the orientation of the base relative to the sugar and the puckering of the deoxyribose sugar ring.

Glycosidic Bond Conformation : This describes the rotation around the N1-C1' bond connecting the cytosine base to the deoxyribose sugar. The two main conformations are syn and anti. nih.gov In a comprehensive analysis of the related 2'-deoxyuridine, both syn and anti orientations were found to be populated, with their relative abundance being temperature-dependent. nih.gov Crystal structure analysis of a modified 2'-deoxycytidine also showed a preference for the anti conformation. iucr.org

Sugar Pucker : The five-membered deoxyribose ring is not planar and exists in a puckered conformation. The two major puckering modes are C2'-endo (South) and C3'-endo (North). nih.gov Conformational analyses of related nucleosides reveal that the South (S) conformation often predominates, though a dynamic equilibrium exists between the S and North (N) states. nih.goviucr.org

Chemical Stability and Decomposition Kinetics of 2 Deoxycytidine Glycol

Instability and Half-Life in Solution

In its free nucleoside form, 2'-Deoxycytidine (B1670253) glycol is a transient compound. Studies have determined its half-life to be approximately 50 minutes at 37°C in buffered, neutral aqueous solutions. nih.govebi.ac.ukresearchgate.net This inherent instability means that it readily decomposes, giving way to more stable products. researchgate.net The primary decomposition products that have been identified include 5-hydroxy-2'-deoxycytidine (B120496), 5-hydroxy-2'-deoxyuridine, and 2'-deoxyuridine (B118206) glycols. nih.gov

pH and Ionic Strength Dependency of Decomposition

The decomposition rate of 2'-Deoxycytidine glycol is highly sensitive to both the pH and the ionic strength of the solution. nih.govebi.ac.uk Research has demonstrated a strong dependency of the decomposition rate on pH levels ranging from 2 to 10. nih.govresearchgate.net Specifically, the decomposition is markedly faster in acidic conditions compared to neutral environments. nih.gov For instance, the rate of decomposition at pH 5.5 is approximately twice as fast as in neutral solutions (pH 7 and 8). nih.gov

The ionic strength of the solution, particularly the concentration of phosphate (B84403) and sodium ions, also plays a crucial role. The rate of decomposition is significantly influenced by phosphate ion concentrations between 10 mM and 300 mM. nih.govebi.ac.ukresearchgate.net Furthermore, an increase in salt concentration can dramatically accelerate decomposition; the rate increases three- to four-fold when the NaCl concentration is raised from 0.15 M to 2.0 M. nih.gov

| Condition | Observation | Reference |

|---|---|---|

| pH 5.5 vs. pH 7.0-8.0 | Decomposition rate is 2-fold greater at pH 5.5. | nih.gov |

| NaCl Concentration (0.15 M vs. 2.0 M) | Decomposition rate increases 3- to 4-fold at 2.0 M. | nih.gov |

Intramolecular Transformations: Dehydration and Deamination Pathways

The instability of this compound results in its transformation through two primary intramolecular pathways: dehydration and deamination. oup.comwikipedia.org These competing reactions lead to the formation of different, more stable oxidation products.

The predominant decomposition pathway for this compound is dehydration. nih.govebi.ac.ukresearchgate.net This reaction involves the loss of a water molecule from the glycol structure, leading to the preferential formation of 5-hydroxy-2'-deoxycytidine. nih.govebi.ac.ukresearchgate.net This product is itself a significant form of oxidative DNA damage. nih.gov

In addition to dehydration, this compound can undergo deamination, a process that converts the cytosine base to a uracil (B121893) base. nih.govebi.ac.uk This transformation results in the formation of 2'-deoxyuridine glycols (also known as uracil glycols). oup.comwikipedia.org A subsequent dehydration of uracil glycol can yield 5-hydroxyuracil (B1221707). oup.com The deamination pathway is significant as it transforms a cytosine lesion into a uracil lesion, which has different mutagenic potential and repair implications within the cell. oup.com

Within a DNA duplex, the balance between the dehydration and deamination pathways of cytosine glycols has been quantified. In a poly(dG-dC) double-stranded polymer, the ratio of dehydration to deamination was determined to be approximately 5:1. nih.govoup.com This indicates a strong preference for the dehydration pathway even when the lesion is part of a DNA structure. Further analysis estimated the specific percentages of these pathways.

| Pathway | Percentage of Total Decomposition | Reference |

|---|---|---|

| Dehydration | ~86% | nih.gov |

| Deamination | ~14% | nih.gov |

Kinetic Analysis of Decomposition Processes

This compound, a significant product of hydroxyl radical-induced oxidation of 2'-deoxycytidine, is characterized by its inherent instability. nih.govresearchgate.net Kinetic analyses have revealed that its decomposition is a dynamic process, heavily influenced by environmental conditions such as pH and the presence of certain ions. nih.govresearchgate.net

In buffered neutral solutions at 37°C, a diastereomer of this compound was found to decompose with a half-life of approximately 50 minutes. nih.govresearchgate.netebi.ac.uk The primary decomposition pathway under these conditions is dehydration, which leads to the formation of 5-hydroxy-2'-deoxycytidine. nih.govresearchgate.netebi.ac.uk The decomposition process follows unimolecular kinetics, with observed rates ranging from 0.0075 to 0.070 min⁻¹, which corresponds to half-lives between 10 and 90 minutes depending on the specific conditions. researchgate.net

The rate of decomposition is highly dependent on pH, with studies showing a variable rate across a pH range of 2 to 10. nih.govresearchgate.net The maximum rate of decomposition is observed in the pH range of 4 to 5. researchgate.net In this acidic range, the dehydration pathway, yielding 5-hydroxy-2'-deoxycytidine, accounts for approximately 90% of the total decomposition. researchgate.net

Table 1: Effect of pH on the Decomposition of this compound at 37°C

The concentration of phosphate ions also plays a critical role in the decomposition kinetics. nih.govresearchgate.net Research indicates that the rate of decomposition increases with higher concentrations of phosphate, from 10 mM up to 300 mM. nih.govresearchgate.net

Table 2: Influence of Phosphate Concentration on the Decomposition Rate of this compound

Interestingly, the stability of cytosine glycols is significantly enhanced when incorporated into a DNA structure. [1, 3] The half-life of cytosine glycols within calf thymus DNA is extended to 28 hours, a 34-fold increase compared to the free nucleoside in solution under neutral conditions. [1, 5, 10] This increased stability within the DNA helix alters the decomposition pathway. [1, 5] While dehydration still occurs, deamination to form uracil glycols becomes a much more significant route, accounting for at least one-third of the total decomposition in DNA. [1, 3, 5] In one study involving poly(dG-dC), the half-life of cytosine glycols was 6.5 hours, with a dehydration to deamination ratio of 5:1.

Table of Mentioned Compounds

Generated html Molecular Recognition and Processing of 2 Deoxycytidine Glycol by Dna Repair Systems

Base Excision Repair (BER) Pathway Recognition and Excision

The BER pathway is initiated by a class of enzymes known as DNA glycosylases, which are responsible for recognizing and excising the damaged base. nih.govnih.gov This process involves the cleavage of the N-glycosidic bond between the damaged base and the deoxyribose sugar, which creates an apurinic/apyrimidinic (AP) or abasic site. nih.govnih.gov The subsequent steps in the BER pathway involve the processing of this AP site and the restoration of the correct nucleotide sequence. nih.gov

DNA Glycosylase Specificity and Activity Towards 2'-Deoxycytidine (B1670253) Glycol

The initial and most specific step in the BER of 2'-Deoxycytidine glycol is its recognition by a DNA glycosylase. The substrate specificity of these enzymes is crucial for maintaining genomic stability. Research has identified key DNA glycosylases that are involved in the processing of oxidized pyrimidines.

Endonuclease III (Nth) is a bifunctional DNA glycosylase that plays a primary role in the removal of a wide range of oxidized pyrimidine (B1678525) derivatives from DNA. nih.govneb.com The enzyme achieves this through its N-glycosylase activity, which excises the damaged base, and its associated AP lyase activity, which cleaves the phosphodiester backbone at the resulting abasic site. neb.com

The table below summarizes the kinetic parameters for the excision of various oxidized pyrimidines by E. coli Endonuclease III, providing a comparative context for its activity.

| Substrate | KM (nM) | kcat (min-1) | kcat/KM (nM-1min-1) |

| Thymidine (B127349) glycol | 144.8 ± 34.2 | 7.9 ± 2.1 | 0.055 |

| 5-Hydroxycytosine (B44430) | Data not available | Data not available | Data not available |

| Uracil (B121893) glycol | Data not available | Data not available | Significantly higher than 5-ohC |

| 5-Hydroxyuracil (B1221707) | Data not available | Data not available | Data not available |

This table presents available kinetic data for E. coli Endonuclease III with various oxidized pyrimidine substrates. Direct kinetic values for this compound are not specified in the referenced literature, but the data for related compounds illustrate the enzyme's activity profile. Data is compiled from multiple sources for comparative purposes. nih.govsemanticscholar.org

Formamidopyrimidine DNA N-glycosylase (Fpg), also known as MutM in bacteria, is another key enzyme in the BER pathway. ebi.ac.uk Fpg is a trifunctional DNA glycosylase with a preference for oxidized purines, such as 8-oxoguanine. ebi.ac.ukresearchgate.net However, its substrate range can extend to some oxidized pyrimidines. nih.gov

Research has shown that 5-hydroxy-2'-deoxycytidine (B120496) (5-OHdC) is a substrate for E. coli Fpg, although it is excised less efficiently than by Endonuclease III. researchgate.net In contrast, one study investigating the repair of cytosine glycols within oxidized poly(dG-dC) concluded that these lesions are not substrates for Fpg. nih.gov This suggests that while Fpg can act on some downstream products of cytosine oxidation, its role in the direct removal of the glycol lesion itself may be limited or context-dependent. nih.govnih.gov The human homolog of Fpg, hFPG1 (also known as NEIL1), has also been shown to excise 5-hydroxycytosine. nih.govoup.com

The substrate specificities of E. coli Endonuclease III and Fpg are compared in the table below.

| Substrate | Endonuclease III (Nth) Activity | Formamidopyrimidine DNA N-Glycosylase (Fpg) Activity |

| This compound | Active (inferred from cytosine glycol data) | Inactive on cytosine glycol in poly(dG-dC) |

| 5-Hydroxy-2'-deoxycytidine | Active | Active (less efficient than Nth) |

| Thymine (B56734) glycol | Active | Inactive |

| 8-Oxoguanine | Inactive | Active (primary substrate) |

This table summarizes the known activities of E. coli Nth and Fpg on various oxidative DNA lesions. nih.govresearchgate.netnih.gov

Thermodynamic Basis of Lesion Recognition by Glycosylases

The ability of DNA glycosylases to efficiently locate and bind to a specific lesion among a vast excess of undamaged bases is critical. The recognition process is thought to have a thermodynamic basis, where the lesion itself introduces a local destabilization in the DNA duplex. acs.orgnih.gov

Studies on DNA containing lesions like 5-hydroxy-2'-deoxycytidine have shown that the presence of the damaged base significantly destabilizes the DNA helix. nih.gov This destabilization is often characterized by a decrease in the melting temperature (TM) and a less favorable free energy of duplex formation (ΔG°). acs.org The thermodynamic instability can lower the energy barrier for the damaged base to flip out of the DNA helix and into the active site of the glycosylase, a crucial step for excision. acs.orgnih.gov This "thermodynamic signature" of DNA damage may facilitate the initial recognition by the repair enzyme as it scans the DNA. acs.org The presence of the lesion can also alter the local hydration and cation binding of the DNA, further contributing to a recognizable structural perturbation. nih.govnih.gov

Abasic Site Processing Following Glycosylase Action

Once a DNA glycosylase, such as Endonuclease III, removes this compound, it leaves behind an abasic (AP) site. nih.govnih.gov This intermediate is both cytotoxic and mutagenic and must be promptly processed to complete the repair. nih.gov The processing of the AP site can proceed via two main sub-pathways of BER: short-patch BER and long-patch BER. creative-diagnostics.com

In the case of a bifunctional glycosylase like Nth, the enzyme's AP lyase activity cleaves the phosphodiester backbone 3' to the AP site, resulting in a single-nucleotide gap with a 3'-α,β-unsaturated aldehyde and a 5'-phosphate. neb.comcreative-diagnostics.com This 3' end is a blocking lesion and needs to be processed further.

The major enzyme responsible for processing AP sites in mammalian cells is AP endonuclease 1 (APE1). nih.gov APE1 incises the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. nih.gov The 3'-hydroxyl serves as a primer for a DNA polymerase, typically DNA polymerase β (Pol β) in short-patch BER, to insert the correct nucleotide. nih.gov Pol β also possesses a dRP lyase activity that removes the 5'-dRP residue. Finally, the nick in the DNA backbone is sealed by a DNA ligase, completing the repair process. nih.gov In some instances, particularly if the 3' end cannot be processed by Pol β, the long-patch BER pathway is activated, which involves the synthesis of several nucleotides by polymerases such as Pol δ/ε and the removal of the resulting flap by flap endonuclease 1 (FEN1). creative-diagnostics.com

Nucleotide Excision Repair (NER) System Involvement (General Context for Pyrimidine Glycols)

While the Base Excision Repair pathway is the primary mechanism for repairing small, non-helix-distorting lesions like pyrimidine glycols, the Nucleotide Excision Repair (NER) pathway also plays a crucial role in maintaining genome integrity. nih.govmdpi.com NER is a more versatile repair system that recognizes and removes a broad range of DNA lesions, particularly those that cause significant distortion to the DNA helix, such as the bulky adducts from chemical carcinogens and UV-induced pyrimidine dimers. nih.govnih.govpsu.edu

The NER pathway operates through two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). nih.govnih.gov GG-NER surveys the entire genome for helix-distorting lesions, whereas TC-NER specifically repairs lesions on the transcribed strand of active genes that block the progression of RNA polymerase. oup.comoup.com

Substrate Specificity for Pyrimidine Glycols within NER

The Nucleotide Excision Repair (NER) system is a versatile DNA repair pathway known for its ability to recognize and remove a wide array of DNA lesions that cause significant structural distortions to the DNA helix. photobiology.info While NER is primarily associated with the repair of bulky adducts, such as those induced by ultraviolet (UV) radiation, research has demonstrated its capability to process smaller, non-bulky oxidative lesions, including pyrimidine glycols. photobiology.infonih.gov

The substrate range of NER is exceptionally broad. photobiology.info In humans, it is the exclusive pathway for removing the major UV-induced photoproducts, pyrimidine dimers. nih.gov However, in vitro studies have shown that the human NER system can also excise major oxidative DNA lesions like thymine glycol and 8-oxoguanine. nih.gov This is significant because it suggests a potential role for NER in combating oxidative stress, which is particularly relevant in tissues with high metabolic activity, such as the nervous system. nih.gov Defective repair of such oxidative lesions by the NER system may contribute to the neurological abnormalities observed in some Xeroderma Pigmentosum (XP) patients, whose cells cannot properly repair UV-induced damage. nih.gov

The efficiency of lesion recognition by the NER machinery is heavily influenced by the degree of helical distortion the lesion introduces. oup.com Lesions that cause substantial disruption to the DNA structure, like the (6-4) photoproduct (6-4PP), are recognized and repaired more efficiently than less-distorting lesions like cyclobutane (B1203170) pyrimidine dimers (CPDs). oup.com Pyrimidine glycols, such as thymine glycol and by extension this compound, are considered non-bulky lesions that cause relatively minor helical distortions compared to canonical NER substrates. photobiology.infonih.gov Nevertheless, the repair of thymine glycol by human cell-free extracts is deficient in cell lines with mutations in various NER-associated genes (ERCC1, XPB, XPD, XPF, and XPG), confirming that its removal is indeed mediated by the NER pathway. nih.gov

The recognition of these less-distorting lesions is a critical, rate-limiting step in global genome NER (GG-NER). oup.com It involves a "damage-sensing" complex, which in humans is XPC-RAD23B. oup.com The ability of this complex to bind to a lesion is correlated with the lesion's destabilizing effect on the DNA duplex. oup.com Therefore, the specific conformation and resulting destabilization caused by this compound within the DNA helix would be a key determinant of its recognition and subsequent excision by the NER system.

| NER Substrate Type | Example(s) | Recognition Efficiency | Helical Distortion |

| Bulky Adducts | (6-4) Photoproducts, Cisplatin adducts | High | Significant |

| Less-Distorting Lesions | Cyclobutane Pyrimidine Dimers (CPDs) | Low (unless in mismatched regions) | Minor |

| Oxidative Lesions | Thymine Glycol, 8-Oxoguanine | Moderate | Minor to Moderate |

Interactions with Other DNA Repair Proteins and Complexes

While NER can act on pyrimidine glycols, the primary and more efficient pathway for the removal of such small, non-helix-distorting oxidative lesions is Base Excision Repair (BER). ontosight.ainih.gov The BER pathway is initiated by a specialized class of enzymes called DNA glycosylases, which recognize and excise specific damaged bases. nih.govnih.gov Several DNA glycosylases have overlapping specificities for various oxidized pyrimidines. nih.gov

This compound is an oxidation product of 2'-deoxycytidine. ontosight.ai Its repair is intricately linked with the processing of other oxidized cytosine and pyrimidine derivatives. Cytosine glycol itself is unstable and can be converted to other lesions, such as 5-hydroxycytosine (HOC) or uracil glycol (Ug). oup.com A number of DNA glycosylases in both prokaryotes and eukaryotes are known to act on these products.

Key DNA Glycosylases Involved in Repairing Oxidized Cytosine Derivatives:

Escherichia coli Endonuclease III (Nth): This enzyme is a key player in the bacterial BER pathway and exhibits broad substrate specificity for oxidized pyrimidines, including thymine glycol and 5-hydroxy-2'-deoxycytidine (5-ohC). nih.govresearchgate.net

E. coli Formamidopyrimidine DNA Glycosylase (Fpg): While primarily known for excising oxidized purines like 8-oxoguanine, Fpg also shows activity towards 5-hydroxy-2'-deoxycytidine. asm.orguab.edu

Human Endonuclease III Homolog (NTHL1): This is the human counterpart to the bacterial Nth protein and is responsible for excising a range of oxidized pyrimidines, including thymine glycol. researchgate.netacs.org

Human NEIL Glycosylases (NEIL1, NEIL2): These glycosylases have broad substrate specificities. NEIL1 recognizes a variety of oxidized pyrimidines and ring-opened purines, while NEIL2 is reported to be particularly specific for oxidized cytosine derivatives. nih.govelifesciences.org

Human Single-Strand-Selective Monofunctional Uracil DNA Glycosylase (hSMUG1): This enzyme is highly efficient at removing 5-hydroxyuracil (HOU), a lesion that can be formed from the deamination and dehydration of cytosine glycol. oup.com

An interesting point of crosstalk between the NER and BER pathways has been identified. The NER protein Xeroderma Pigmentosum group G (XPG) has been shown to directly interact with and stimulate the activity of the human BER enzyme NTHL1. unc.edu In vitro, XPG protein increases the glycosylase/AP lyase activity of NTHL1 on substrates containing thymine glycol by approximately twofold. unc.edu This finding provides a mechanistic basis for observations that cells deficient in XPG have a reduced capacity for the global repair of thymine glycol and suggests a coordinated effort between different repair systems to handle oxidative DNA damage. unc.edu

| DNA Repair Protein/Complex | Organism/System | Function/Interaction with Pyrimidine Glycols & Derivatives | Pathway |

| Endonuclease III (Nth) | E. coli | Excises oxidized pyrimidines, including 5-hydroxy-2'-deoxycytidine. nih.govresearchgate.net | BER |

| Formamidopyrimidine DNA Glycosylase (Fpg) | E. coli | Excises 5-hydroxy-2'-deoxycytidine. asm.orguab.edu | BER |

| NTHL1 | Human | Excises oxidized pyrimidines like thymine glycol. researchgate.netacs.org | BER |

| NEIL2 | Human | Specific for oxidized cytosine derivatives. nih.gov | BER |

| hSMUG1 | Human | Efficiently excises 5-hydroxyuracil (derived from cytosine glycol). oup.com | BER |

| XPG | Human | Stimulates the activity of NTHL1 on thymine glycol substrates through direct protein-protein interaction. unc.edu | NER/BER Crosstalk |

Impact of 2 Deoxycytidine Glycol on Dna Replication Fidelity and Mutagenesis

Translesion Synthesis (TLS) Past 2'-Deoxycytidine (B1670253) Glycol Lesions

When a high-fidelity replicative DNA polymerase encounters a lesion like 2'-deoxycytidine glycol, its progression is often stalled. nih.gov To prevent the collapse of the replication fork, which can lead to more severe chromosomal damage, cells employ specialized TLS polymerases to synthesize DNA across the damaged template. nih.govyoutube.com This process is a form of DNA damage tolerance, allowing replication to be completed at the cost of potentially introducing errors. nih.gov

High-fidelity replicative polymerases, such as DNA polymerase δ (pol δ), are responsible for the bulk of DNA synthesis and possess a highly selective active site and proofreading capabilities to ensure accuracy. nih.govnih.gov The presence of a non-coding, structure-disrupting lesion like this compound typically presents a strong block to these polymerases. oup.com While the specific bypass efficiency for this compound by replicative polymerases has not been extensively quantified, studies on a wide range of DNA lesions have shown that the insertion and bypass efficiencies of human pol δ can span from nearly 0% to 100%, depending on the nature of the damage. oup.com Lesions that significantly distort the DNA helix are generally bypassed with very low efficiency by replicative polymerases, leading to replication fork stalling and the recruitment of TLS machinery. nih.govjmordoh.com.ar The fidelity of these polymerases is severely compromised at lesion sites, as the damaged base cannot form a standard Watson-Crick base pair, making the selection of the correct nucleotide highly inefficient. nih.gov

Translesion synthesis can proceed through either error-free or error-prone mechanisms, depending on the specific lesion and the polymerase involved. embopress.org An error-free bypass results in the insertion of the correct nucleotide (guanine) opposite the damaged cytosine derivative, preserving the genetic sequence. nih.gov Conversely, an error-prone bypass leads to the incorporation of an incorrect nucleotide, resulting in a mutation. embopress.orgnih.gov

Often, the bypass of a single lesion requires the coordinated action of two different polymerases. embopress.org A Y-family polymerase may be recruited to perform the initial nucleotide insertion opposite the lesion, and a second polymerase, frequently the B-family polymerase ζ (pol ζ), is then required to extend the DNA strand from the newly inserted base, even if it forms a mismatch with the template. embopress.orgresearchgate.net The selection of specific polymerases can dictate whether the outcome is accurate or mutagenic. embopress.org For some lesions, different polymerase combinations can lead to distinct kinetic profiles, with rapid, accurate TLS pathways and slower, more mutagenic pathways coexisting within the cell. researchgate.netembopress.org

The primary mutagenic threat from this compound arises from its chemical instability and its tendency to decompose into other modified bases. Cytosine glycols can readily undergo deamination to form uracil (B121893) glycols or dehydration to form 5-hydroxycytosine (B44430). oup.com These products have distinct miscoding properties during DNA replication.

Uracil Glycols: The deamination of cytosine glycol to uracil glycol is a critical step in its mutagenic pathway. Uracil glycols, much like uracil itself, preferentially pair with adenine (B156593) during DNA synthesis. The insertion of adenine opposite the lesion site leads to a G·C to A·T transition mutation in subsequent rounds of replication. oup.com Studies have shown that uracil glycols are highly mutagenic in E. coli, with mutation frequencies exceeding 80%. oup.com

5-Hydroxycytosine: This dehydration product of cytosine glycol is also a premutagenic lesion. It can be misread by DNA polymerases, leading to the incorporation of adenine. This misincorporation also results in G·C→A·T transitions. oup.comoup.com

5-Formylcytidine: Another oxidized derivative, 5-formyl-2'-deoxycytidine (fC), has been shown to increase the misincorporation of dAMP and dTMP by the Klenow fragment of E. coli DNA polymerase I, suggesting it can induce both C·G→T·A transitions and C·G→A·T transversions. nih.gov

| Lesion (Derivative of Oxidized Cytidine) | Predominant Miscoded Base | Resulting Mutation |

|---|---|---|

| Uracil Glycol | Adenine (A) | G·C → A·T Transition |

| 5-Hydroxycytosine | Adenine (A) | G·C → A·T Transition |

| 5-Formylcytidine | Adenine (A), Thymine (B56734) (T) | C·G→A·T Transversion, C·G→T·A Transition |

Y-family DNA polymerases, which include Pol η, Pol ι, and Pol κ in humans, are specialized for replicating across damaged DNA. jmordoh.com.arplos.org These polymerases have more open and flexible active sites compared to replicative polymerases, allowing them to accommodate bulky and distorted lesions that would otherwise block replication. nih.gov However, this flexibility comes at the cost of lower fidelity when replicating undamaged DNA. nih.gov

The recruitment of Y-family polymerases to a stalled replication fork is a highly regulated process, critically involving the post-translational modification of the Proliferating Cell Nuclear Antigen (PCNA), a key component of the replication machinery. nih.govjmordoh.com.ar In response to replication stalling, PCNA is monoubiquitinated, which increases its affinity for Y-family polymerases, facilitating the switch from a replicative polymerase to a TLS polymerase at the site of the lesion. jmordoh.com.arnih.gov Different Y-family polymerases exhibit distinct specificities for various types of DNA damage. plos.org For example, Pol η is known for its relatively error-free bypass of UV-induced thymine dimers, while other polymerases may be involved in the bypass of other lesions in either an error-free or error-prone manner. plos.org While specific studies detailing the roles of individual Y-family polymerases in bypassing this compound are limited, it is the action of these specialized enzymes that enables the cell to tolerate such oxidative lesions. nih.gov

Mutagenic Potential of this compound and its Decomposition Products

The formation of this compound in DNA is a significant mutagenic event, primarily due to its chemical instability and the miscoding nature of its decomposition products. oup.comnih.gov The failure to accurately repair this lesion before DNA replication can lead to the permanent incorporation of incorrect bases into the genome.

The most common mutation arising from the oxidation of cytosine is the G·C→A·T transition. oup.com This specific mutational signature is a hallmark of oxidative stress and is frequently observed in the genomes of aerobic organisms and in various cancers. oup.comnist.gov

The primary mechanism for this transition mutation involves the chemical modification of the this compound lesion itself. As previously noted, cytosine glycols can deaminate to form uracil glycols. oup.com During DNA replication, DNA polymerases interpret the uracil glycol base as a thymine, leading to the preferential insertion of an adenine opposite the lesion. Following the next round of DNA replication, this misincorporated adenine will serve as a template for the incorporation of a thymine, completing the G·C to A·T transition. oup.com Similarly, the formation of 5-hydroxycytosine can also lead to mispairing with adenine, contributing to the same mutational outcome. oup.comoup.com Therefore, this compound acts as a potent precursor to highly mutagenic lesions that directly cause G·C→A·T transition mutations. oup.com

| Original Base Pair | Oxidative Lesion/Product | Event During Replication | Resulting Base Pair (After 1 Round) | Final Mutated Base Pair (After 2 Rounds) |

|---|---|---|---|---|

| G-C | Cytosine Glycol → Uracil Glycol | Adenine (A) inserted opposite Uracil Glycol | G-A | T-A |

| G-C | Cytosine Glycol → 5-Hydroxycytosine | Adenine (A) inserted opposite 5-Hydroxycytosine | G-A | T-A |

Role of Uracil Glycols in Mutagenesis

2'-Deoxycytidine glycols are notably unstable and can undergo deamination to form uracil glycols. nih.gov This conversion is a critical step in a significant mutagenic pathway. The lifetime of cytosine glycols is substantially longer within the DNA helix compared to in solution, with deamination accounting for at least a third of its decomposition in DNA. nih.gov

Uracil, which is not typically found in DNA, pairs with adenine during DNA replication. nih.gov If a uracil glycol lesion is not repaired before the replication fork arrives, it can direct the insertion of adenine, leading to a C:G to T:A transition mutation in the subsequent round of replication. nih.govnih.gov

The direct role of uracil in spontaneous mutagenesis has been demonstrated in studies using single-stranded shuttle vectors. Treatment of such vectors with E. coli uracil-DNA glycosylase (UDG), an enzyme that removes uracil from DNA, significantly reduces mutation rates, particularly C to T transitions. nih.gov This highlights that the presence of uracil, arising from cytosine deamination, is a primary source of these specific point mutations. nih.gov

| Mutation Metric | Control DNA (Untreated) | UDG-Treated DNA | Observed Reduction |

|---|---|---|---|

| Overall Mutation Frequency | 9.7 x 10-4 | ~6.8 x 10-4 | ~30% |

| C to T Transitions | - | - | Reduced by a factor of 5 |

Context-Dependent Mutagenesis Associated with Cytosine Lesions

The mutagenic potential of a DNA lesion, including those derived from cytosine, is not solely determined by the lesion itself but is significantly influenced by the local DNA sequence context. okayama-u.ac.jpnih.gov This context-dependency can affect the likelihood of a mutation occurring and the type of mutation that results by influencing lesion formation, the efficiency of DNA repair, and the fidelity of DNA polymerases during replication. nih.govoup.com

Research has consistently shown that the bases immediately flanking a lesion can alter the catalytic efficiency of repair enzymes. nih.gov For example, studies on O6-methylguanine, another DNA lesion, revealed that the Ada O6-methylguanine-DNA methyltransferase repair protein was twice as efficient when a guanine (B1146940) base was 5' to the lesion compared to an adenine. nih.gov Similarly, the efficiency of base excision repair (BER) pathways, which are critical for repairing lesions like cytosine glycols, is affected by the local DNA sequence. nih.gov

Certain sequences, such as CpG sites, are known mutational hotspots. nih.gov The mutation rate at these sites is influenced by the bases immediately preceding and following the CpG dinucleotide, with 5' pyrimidines and 3' purines being associated with the highest rates. nih.gov This sequence-specific variability in repair can lead to certain genomic locations being disproportionately susceptible to mutation. nih.gov

| Lesion Context (5' Flanking Base to m6G) | Relative Repair Efficiency by Ada Methyltransferase |

|---|---|

| Guanine (5'-Gm6G) | 2x |

| Adenine (5'-Am6G) | 1x (Baseline) |

Consequences of Impaired this compound Repair on Genomic Stability

The failure to properly repair DNA lesions such as this compound can have dire consequences for the cell, leading to genomic instability. mdpi.comnih.gov Genomic instability is characterized by an increased rate of mutations and chromosomal alterations, and it is a fundamental hallmark of cancer. nih.govyoutube.com

If lesions like this compound and its subsequent deamination product, uracil glycol, are not removed by the Base Excision Repair (BER) pathway, they persist in the genome. oup.com The presence of these lesions during DNA replication can cause DNA polymerases to stall or misincorporate an incorrect base, leading to point mutations such as the C:G to T:A transitions previously discussed. nih.govsooo.me

The stability of the initial lesion within the DNA structure is a key factor. Research shows that the half-life of cytosine glycols is dramatically increased when part of the DNA helix, suggesting a greater window of opportunity for mutagenic events to occur if repair is delayed or deficient. nih.gov The accumulation of unrepaired single-base lesions can also escalate to more severe forms of DNA damage. For instance, attempts to repair closely spaced lesions on opposite strands can result in DNA double-strand breaks (DSBs), which, if repaired incorrectly, can lead to large-scale genomic rearrangements, deletions, or translocations. nih.gov Therefore, a deficiency in the repair pathways responsible for excising this compound directly contributes to the accumulation of genetic errors that drive genomic instability. mdpi.comnih.gov

| Environment | Half-life (at 37°C) |

|---|---|

| Buffered Neutral Solution | 50 minutes |

| In DNA | 28 hours |

Structural Biology and Computational Studies of 2 Deoxycytidine Glycol Lesions

High-Resolution Structural Determination of DNA Duplexes Containing 2'-Deoxycytidine (B1670253) Glycol and Related Pyrimidine (B1678525) Glycols

Direct high-resolution structural data from techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy for a DNA duplex containing 2'-deoxycytidine glycol is currently limited due to the lesion's instability. However, extensive studies on DNA containing the analogous thymidine (B127349) glycol (Tg) lesion provide critical insights into how pyrimidine glycols affect DNA structure.

X-ray crystallography has been successfully used to solve the structure of DNA containing Tg in complex with repair enzymes. These studies reveal that the lesion can be accommodated within the DNA double helix. For instance, the crystal structure of the replicative RB69 DNA polymerase with a DNA template containing a Tg lesion showed the damaged base remaining intrahelical and forming a standard Watson-Crick base pair with an incoming adenine (B156593) nucleotide. pnas.org

NMR spectroscopy, a powerful technique for studying nucleic acid structure and dynamics in solution, has also been applied to DNA duplexes with pyrimidine lesions. wikipedia.org While specific data for this compound is scarce, NMR studies on Tg-containing DNA have suggested that the structural perturbations are generally localized to the lesion site. pnas.org These studies often involve two-dimensional experiments like COSY, TOCSY, and NOESY to determine through-bond and through-space atomic interactions, allowing for the reconstruction of the 3D structure. nih.gov The general findings from related lesions indicate that the saturation of the C5-C6 bond removes the planarity of the pyrimidine ring, which can lead to localized distortions in the DNA backbone and affect base stacking with neighboring base pairs. nih.gov

Table 1: High-Resolution Structural Methods for DNA Lesion Analysis

| Technique | Type of Information Obtained | Application to Pyrimidine Glycols | Reference |

|---|---|---|---|

| X-Ray Crystallography | Atomic-resolution 3D structure in a crystalline state. | Determined the structure of DNA with thymidine glycol in a polymerase active site, showing it remains intrahelical. | pnas.org |

| NMR Spectroscopy | Atomic-resolution 3D structure and dynamics in solution. | Used to study localized structural perturbations in DNA duplexes caused by thymidine glycol. | pnas.orgwikipedia.org |

Conformational Changes Induced by this compound in DNA

The formation of a glycol lesion on a pyrimidine base, such as 2'-deoxycytidine, introduces significant conformational changes to the DNA duplex. The conversion of the planar, aromatic cytosine ring into a saturated, non-planar dihydroxydihydropyrimidine structure disrupts the local architecture of the B-form DNA helix.

Circular Dichroism (CD) spectroscopy is a highly sensitive method for monitoring changes in DNA conformation. nih.govnih.gov The characteristic CD spectrum of B-DNA, with a positive band around 275 nm and a negative band near 250 nm, arises from the helical arrangement and stacking of the base pairs. researchgate.net Studies on DNA containing 5-hydroxy-2'-deoxycytidine (B120496), a stable degradation product of this compound, have used CD spectroscopy to probe conformational changes. These analyses revealed a modest reduction in the intensity of the negative band at 250 nm, which is indicative of reduced or altered base stacking around the lesion site. nih.govnih.gov

Molecular Dynamics Simulations of Lesion-Containing DNA

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior and structural consequences of DNA lesions at an atomic level. wesleyan.eduwesleyan.edu In the absence of high-resolution experimental structures for this compound, MD simulations of the related thymidine glycol (Tg) lesion have offered significant insights.

Nanosecond-scale MD simulations of a Tg-lesioned DNA duplex have revealed specific and localized structural distortions. nih.govresearchgate.net Key findings from these simulations include:

DNA Bending: The duplex exhibits a distinct bend or kink at the site of the Tg lesion. This bending occurs after approximately 500 picoseconds of simulation. researchgate.net

Solvent Accessibility: The kinking of the DNA structure dislocates the glycosyl bond, moving it closer to the DNA surface and making its atoms more exposed to the surrounding water shell. researchgate.net

Hydration: An increased number of water molecules are observed to coordinate around the lesion site. This specific hydration pattern suggests that water-mediated hydrogen bonds may be crucial for the recognition of the lesion by repair enzymes. nih.govresearchgate.net

These computational findings suggest a model where the glycol lesion induces a flexible hinge in the DNA, increasing its dynamics and altering its hydration shell. This altered local structure and dynamics likely play a critical role in the initial detection and binding by DNA glycosylases, the enzymes that initiate base excision repair.

Table 2: Key Findings from MD Simulations of Thymidine Glycol-Containing DNA

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| DNA Structure | Induces a kink or bend at the lesion site. | Creates a localized distortion recognizable by repair machinery. | researchgate.net |

| Glycosyl Bond | Becomes more exposed to the solvent. | Facilitates access for DNA glycosylase catalysis. | researchgate.net |

| Hydration Shell | Increased number of water molecules at the lesion site. | Suggests a role for water-mediated recognition by repair enzymes. | nih.gov |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are essential computational tools for elucidating the reaction pathways, transition states, and energetics of chemical processes, including the formation and repair of DNA lesions. rsc.org These methods can be used to model reactions at the electronic level, providing mechanistic details that are often inaccessible to experimental techniques. nih.gov

For pyrimidine glycols, quantum mechanics/molecular mechanics (QM/MM) hybrid simulations have been particularly insightful. This approach treats the reactive center (the lesion and enzyme active site) with high-level quantum mechanics, while the rest of the protein and DNA environment is modeled using classical molecular mechanics.

Recent QM/MM studies investigating the repair of thymidine glycol by the DNA glycosylase NTH1 have provided a detailed view of the catalytic mechanism. digitellinc.com These simulations suggest that the reaction proceeds through a mechanism where the ribose ring is protonated before the N-glycosidic bond is cleaved. digitellinc.com This computational analysis helps to resolve long-standing debates about the precise catalytic steps involved in the removal of oxidized pyrimidines by bifunctional DNA glycosylases. Quantum chemical methods have also been applied to understand the initial stages of lesion formation, for example, by modeling the degradation pathways of cytosine radical cations, which are precursors to oxidative damage products like this compound. researchgate.net

Structural Insights into DNA Polymerase and Glycosylase Interactions with this compound

The structural and chemical modifications introduced by pyrimidine glycol lesions have profound consequences for their interactions with DNA polymerases and DNA glycosylases.

DNA Polymerase Interactions: Pyrimidine glycol lesions, particularly thymidine glycol (Tg), are known to be strong blocks to DNA replication. nih.govgenelink.com High-fidelity replicative DNA polymerases are effectively stalled by this lesion. pnas.org A high-resolution crystal structure of the RB69 DNA polymerase stalled at a Tg lesion provides a clear structural rationale for this blockage. The study revealed that while the polymerase can correctly incorporate an adenine opposite the Tg, the C5 methyl group of the non-planar glycol protrudes axially and creates a steric clash with the adjacent 5' template base. pnas.org This clash prevents the proper positioning of the 5' base, thereby hindering the translocation of the DNA and blocking further primer extension. While this compound lacks the C5 methyl group, the hydroxyl groups and non-planar ring structure are similarly expected to present a significant steric block to replicative polymerases. Some specialized translesion synthesis (TLS) polymerases, such as polymerase θ, have been shown to be capable of bypassing Tg lesions, albeit often in an error-prone manner. nih.gov

DNA Glycosylase Interactions: this compound is a substrate for the base excision repair (BER) pathway, which is initiated by DNA glycosylases. nih.gov Several DNA glycosylases have overlapping specificities for oxidized pyrimidines.

NTH1 (Endonuclease III homolog 1): This is considered the major DNA glycosylase in human cells for the excision of a broad range of oxidized pyrimidines, including thymine (B56734) glycol and, by extension, cytidine (B196190) glycol. oup.commdpi.com

NEIL1 (Nei-like DNA glycosylase 1): NEIL1 also recognizes and removes oxidized pyrimidines, including both stereoisomers of thymine glycol. wikipedia.orgnih.gov Its substrate specificity can be distinct from NTH1, and it may play a specialized role in repairing lesions in particular DNA structures, such as single-stranded or bubble regions. oup.com

The recognition mechanism involves the enzyme scanning the DNA and identifying the localized distortion and thermodynamic instability caused by the lesion. nih.govnih.gov Crystal structures of glycosylases bound to DNA with other lesions show that the enzyme bends the DNA and flips the damaged base out of the helix and into its active site pocket for excision. nih.gov The thermodynamic penalty associated with the glycol lesion likely lowers the energy barrier for this base-flipping process, facilitating its recognition and removal. nih.gov

Table 3: Enzyme Interactions with Pyrimidine Glycol Lesions

| Enzyme Class | Enzyme Example(s) | Interaction/Activity | Structural/Mechanistic Insight | Reference |

|---|---|---|---|---|

| Replicative DNA Polymerase | RB69 Polymerase | Stalled replication; blocks primer extension. | Steric hindrance from the non-planar glycol ring and its substituents prevents DNA translocation. | pnas.org |

| Translesion Synthesis (TLS) Polymerase | Polymerase θ (Polθ) | Can bypass the lesion, often with low fidelity. | The more open active site can accommodate the distorted lesion. | nih.gov |

| DNA Glycosylase | NTH1 | Recognizes and excises the lesion to initiate BER. | Major enzyme for repair of oxidized pyrimidines in duplex DNA. | oup.commdpi.com |

| NEIL1 | Recognizes and excises the lesion. | Specialized role, particularly in single-stranded or non-B form DNA contexts. | wikipedia.orgnih.gov |

Q & A

How can researchers detect and quantify 2'-Deoxycytidine glycol in DNA samples, and what methodological considerations are critical for accuracy?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for quantifying this compound derivatives, such as thymidine glycol (Tg), formed via deamination. This method accounts for matrix effects and ensures precision by using isotopically labeled internal standards. For example, in studies of oxidative DNA damage, Tg yields were quantified with a sensitivity of <1 lesion per 10^6 nucleosides . Key considerations include optimizing chromatographic separation to resolve diastereomers (e.g., (5S,6S) vs. (5R,6R) forms) and validating recovery rates using synthetic standards.

What safety protocols are essential when handling this compound derivatives in laboratory settings?

Basic Research Question

While 2'-Deoxycytidine itself is not classified as hazardous, derivatives like glycols may require specific precautions. Use personal protective equipment (PPE) such as nitrile gloves and lab coats. Avoid inhalation of powders and prevent environmental release by containing spills mechanically (e.g., using absorbent pads). Work under a fume hood when synthesizing reactive intermediates. Waste must be disposed of as hazardous organic material to avoid contamination of water systems .

How does the deamination of 5-methylcytosine glycol contribute to C→T transition mutations, and what experimental models validate this mechanism?

Advanced Research Question

5-Methylcytosine glycol deaminates into thymidine glycol (Tg) in duplex DNA, with diastereomer-specific half-lives (27.4–37.4 hours at 37°C). This process introduces T:G mismatches during replication, leading to C→T mutations at methyl-CpG sites. Validation involves treating methylated DNA with Cu(II)/H₂O₂/ascorbate to simulate oxidative stress, followed by LC-MS/MS quantification of Tg and 5-hydroxymethylcytidine. Comparative yields confirm glycol formation as a significant mutagenic pathway .

What methods are used to induce oxidative formation of this compound in vitro, and how do reaction conditions influence lesion yields?

Advanced Research Question

Copper-mediated Fenton reactions (Cu(II)/H₂O₂/ascorbate) are widely used to generate this compound in DNA. Key variables include Cu(II) concentration (10–100 µM), H₂O₂ dose (0.1–1 mM), and incubation time (30–120 minutes). Lower ascorbate concentrations (0.1 mM) minimize secondary oxidation products. Yields are quantified via LC-MS/MS, with Tg formation correlating with 8-oxo-dG levels in parallel assays .

What challenges arise in synthesizing this compound derivatives, and how are stereochemical purity and stability ensured?

Advanced Research Question

Synthesis of modified derivatives (e.g., N4-dodecyl-5-methyl-2'-deoxycytidine) requires regioselective protection of hydroxyl groups and controlled oxidation. Stability is monitored via NMR and HPLC to prevent epimerization. For glycols, chiral chromatography confirms diastereomeric ratios, while mass spectrometry validates molecular integrity. Storage at −80°C under inert gas (e.g., argon) prevents degradation .

How can spectral data (e.g., MS, NMR) distinguish this compound from structurally similar metabolites?

Basic Research Question

High-resolution mass spectrometry (HRMS) distinguishes glycols from deoxycytidine diphosphate (dCDP) or triphosphate derivatives via exact mass (e.g., 387.0233 for dCDP vs. 227.2172 for deoxycytidine). NMR analysis identifies glycol-specific protons (e.g., hydroxyl groups at C5/C6) and sugar puckering (C2'-endo vs. C3'-endo conformations). Reference libraries (e.g., mzCloud) provide curated spectra for validation .

What role do oxidative DNA repair enzymes (e.g., MutY) play in mitigating mutations caused by this compound lesions?

Advanced Research Question

MutY glycosylase recognizes A:8-oxo-G mismatches but shows limited activity against T:G pairs formed by Tg. Experimental models using E. coli or mammalian cell lines with MutY knockouts demonstrate increased C→T mutations in CpG regions after oxidative stress. Comet assays coupled with lesion-specific antibodies quantify repair efficiency .

How does 5-methyl-2'-Deoxycytidine glycol influence DNA methylation analysis, and what quantification methods are recommended?

Advanced Research Question

Global DNA methylation is calculated as %mC = (5mC / [C + 5mC]) × 100 using HPLC or UPLC-MS. Glycol formation during oxidative stress artificially lowers %mC measurements. To mitigate this, pretreat DNA with repair enzymes (e.g., hOGG1) or use bisulfite sequencing, which discriminates between 5mC and glycol-derived thymine .

What enzyme systems interact with this compound derivatives, and how are these interactions studied in nucleotide metabolism?

Advanced Research Question

Deoxycytidine kinases (dCK) and mutant variants phosphorylate glycol derivatives, altering nucleotide pool dynamics. Radiolabeled tracers (³H/¹⁴C) track incorporation into DNA, while enzyme kinetics (Kₘ, Vₘₐₓ) are measured via spectrophotometric assays. For example, gemcitabine (a deoxycytidine analog) inhibits DNA synthesis by competing with dCTP .

How do researchers differentiate this compound from its deoxyribonucleotide analogs (e.g., dCDP, dCTP) in cellular uptake studies?

Basic Research Question

Cellular uptake is quantified using HPLC-coupled radiolabeling (³H-thymidine analogs) or fluorescent tags (e.g., Cy3/Cy5). Membrane transporters (e.g., hENT1) preferentially import nucleosides over charged nucleotides. Intracellular phosphorylation is blocked with inhibitors (e.g., tetrahydrouridine for dCK) to isolate glycol-specific uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.